molecular formula C3H2ClNO2 B1196285 Chloroacetyl isocyanate CAS No. 4461-30-7

Chloroacetyl isocyanate

Cat. No. B1196285
CAS RN: 4461-30-7
M. Wt: 119.5 g/mol
InChI Key: MOVMEFHWBOWMFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloroacetyl isocyanate involves chemical reactions that require precise conditions to ensure the correct formation of the compound. While specific details on the synthesis of chloroacetyl isocyanate itself are not directly available in the papers, related compounds such as trichloroacetyl isocyanate have been synthesized through reactions involving acyl chlorides and isocyanates under controlled conditions. These processes highlight the importance of reaction conditions in achieving the desired isocyanate compounds.

Molecular Structure Analysis

The molecular structure of chloroacetyl isocyanate has been studied through various spectroscopic methods, including NMR and vibrational spectroscopy. For instance, the conformational stability and vibrational spectra of chloroacetyl isocyanate have been investigated, revealing insights into its molecular conformation and stability. The compound exists predominantly in a mixture of conformations, demonstrating the complex nature of its molecular structure (Badawi & Förner, 2003).

Scientific Research Applications

Application 1: Synthesis of Fumagillin Analogs

  • Summary of the Application : Chloroacetyl isocyanate is used in the synthesis of fumagillin analogs . Fumagillin is a complex biomolecule produced by the fungus Aspergillus fumigatus, and it has been studied for its potential anti-cancer and anti-microbial properties.
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 2: Synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide

  • Summary of the Application : Chloroacetyl isocyanate is used in the synthesis of 2-chloro-N-(4-oxocyclopent-2-enyl)-acetamide . This compound could potentially be used in further reactions to synthesize more complex molecules.
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 3: Friedel-Crafts-Type Acylation and Amidation Reactions

  • Summary of the Application : Chloroacetyl isocyanate is involved in Friedel-Crafts-type aromatic amidation and acylation reactions . The electrophilic species involved are isocyanate cation and acylium cation, respectively, and both have a common +C=O structure, which can be generated from carboxylic acid functionalities in a strong Brønsted acid .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 4: Antigen-Specific Cell Staining

  • Summary of the Application : Chloroacetyl isocyanate has been used in a hydrolase-based fluorescence amplification method for antigen-specific cell labelling . To improve the substrates retention in cells, the effect of a chloroacetyl group modification on the substrate retention was examined .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 5: Bio-Based Isocyanate Production

  • Summary of the Application : Chloroacetyl isocyanate could potentially be used in the production of bio-based isocyanates . Bio-based isocyanates are gaining attention due to environmental concerns about fossil-based isocyanates .
  • Methods of Application : The specific methods of how Chloroacetyl isocyanate is used in the production of bio-based isocyanates are not detailed in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Application 6: Wood-Polymer Composites

  • Summary of the Application : Chloroacetyl isocyanate has been used in the compatibilization strategies of wood-polymer composites . These composites are gaining more attention in the scientific community, positively affecting the increase in their industrial applications .
  • Methods of Application : The specific methods of how Chloroacetyl isocyanate is used in these compatibilization strategies are not detailed in the source .
  • Results or Outcomes : The source does not provide specific results or outcomes for this application .

Safety And Hazards

Chloroacetyl isocyanate is classified as a combustible liquid. It is toxic if swallowed and causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Overexposure to isocyanates may lead to pulmonary sensitization or “isocyanate asthma,” which may include coughing, tightness of the chest and shortness of breath .

properties

IUPAC Name

2-chloroacetyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO2/c4-1-3(7)5-2-6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVMEFHWBOWMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196248
Record name Chloroacetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetyl isocyanate

CAS RN

4461-30-7
Record name Chloroacetyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4461-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroacetyl isocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloroacetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroacetyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROACETYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5WF2AMH7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Chloroacetyl isocyanate
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Chloroacetyl isocyanate
Reactant of Route 3
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Chloroacetyl isocyanate
Reactant of Route 4
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Chloroacetyl isocyanate
Reactant of Route 5
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Chloroacetyl isocyanate
Reactant of Route 6
Reactant of Route 6
Chloroacetyl isocyanate

Citations

For This Compound
154
Citations
HM Badawi, W Förner - Spectrochimica Acta Part A: Molecular and …, 2003 - Elsevier
… and Raman spectra of chloroacetyl isocyanate (CH 2 … the isocyanate rotors, chloroacetyl isocyanate was predicted to … of the stable conformers of chloroacetyl isocyanate. The theoretical …
Number of citations: 4 www.sciencedirect.com
WJ Balfour, SG Fougère, D Klapstein… - Journal of molecular …, 1993 - Elsevier
… AM 1 calculations indicate the gauche conformer of chloroacetyl isocyanate and the trans conformer of dichloroacetyl isocyanate (H and 0 trans) to be most stable. …
Number of citations: 15 www.sciencedirect.com
JC Martin, JL Chitwood, PG Gott - The Journal of Organic …, 1971 - ACS Publications
… Chem., 34, 633 (1969)] reported that chloroacetyl isocyanate and dihydropyran gave a linear 1:1 adduct in low yield. They did not detect any cyclic intermediates. Effenberger and …
Number of citations: 2 pubs.acs.org
LR Smith, AJ Speziale, JE Fedder - The Journal of Organic …, 1969 - ACS Publications
… Treatment of indole with chloroacetyl isocyanate gave a 1:1 … (5.9g, 0.05 mol) and chloroacetyl isocyanate (6.0 g, 0.05 mol) … stirred while a solution of chloroacetyl Isocyanate (6.0 g, 0.05 …
Number of citations: 16 pubs.acs.org
AJ Speziale, LR Smith - The Journal of Organic Chemistry, 1963 - ACS Publications
… The reaction of chloroacetamide with oxalyl chloride at 80 for twenty-four hours led to the isolation of chloroacetyl isocyanate in 64% yield. This was shown by a strong isocyanate …
Number of citations: 140 pubs.acs.org
T Endo, S Noguchi, T Mukaiyama - Bulletin of the Chemical Society of …, 1971 - journal.csj.jp
… with o-aminobenzenethiol (4) and chloroacetyl isocyanate (1) under mild conditions, triacylurea … Chloroacetyl isocyanate (1)*) readily reacted with ethyl glycinate at 0C in ether to give 5-…
Number of citations: 8 www.journal.csj.jp
HM Badawi, W Förner, BF Abu-Sharkh… - Molecular modeling …, 2002 - Springer
… [6, 15] From infrared variable temperature measurements, chloroacetyl isocyanate CH2Cl–CO–NCO … chloroacetyl isocyanate in the cis–cis (upper) and cis–trans (lower) conformations …
Number of citations: 7 link.springer.com
D Klapstein, WM Nau - Spectrochimica Acta Part A: Molecular Spectroscopy, 1994 - Elsevier
… Commercial samples of chlorocarbonyl isocyanate (bp 63”C), ethoxycarbonyl isocyanate (bp 114”C), benzoyl isocyanate (bp 87”C/15 Torr), chloroacetyl isocyanate (bp 106C) and …
Number of citations: 13 www.sciencedirect.com
DR Du Bois, AJ Matzger - Journal of the American Chemical …, 2020 - ACS Publications
… of chloroacetyl isocyanate and 4-bromophenyl isocyanate (Figure 4a). It was anticipated that the differences in reactivity between chloroacetyl isocyanate … the chloroacetyl isocyanate-…
Number of citations: 11 pubs.acs.org
BA Arbuzov, NN Zobova - Synthesis, 1974 - thieme-connect.com
The chemistry of organic isocyanates appears to be at present one of the most rapidly developing fields of organic chemistry. Until recently much attention was paid to alkyl and aryl …
Number of citations: 34 www.thieme-connect.com

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